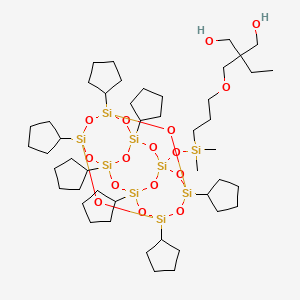

Diol-poss

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diol-poss: is a type of polyhedral oligomeric silsesquioxane (POSS) that contains diol functional groups. Polyhedral oligomeric silsesquioxanes are hybrid organic-inorganic compounds with a three-dimensional cage-like structure composed of silicon and oxygen atoms. The diol functional groups in this compound make it a versatile compound with unique properties, making it suitable for various applications in materials science, chemistry, and industry.

準備方法

Synthetic Routes and Reaction Conditions: Diol-poss can be synthesized through various methods, including the hydrolysis and condensation of organosilicon precursors. One common method involves the reaction of heptaisobutyl-POSS with diol-containing compounds under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the hydrolysis and condensation processes .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure high yield and purity. The process involves the continuous addition of reactants and the removal of by-products to maintain optimal reaction conditions .

化学反応の分析

Cross Metathesis (CM) Reactions

The cross metathesis of allyl-POSS derivatives with alkenes, such as tert-butyl acrylate or steroid-derived partners, has been extensively studied. Ruthenium-based catalysts like Hov-II and Nitro enable efficient CM at low catalyst loadings (0.5–2 mol%) under mild conditions. For example, allyl-POSS (1 ) reacts with tert-butyl acrylate (2 ) in dichloromethane (DCM) at room temperature, achieving yields of up to 93% .

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| [Ru]-12 | DCM | RT | 5 | 93 |

| [Ru]-14 | DCM | RT | 5 | 87 |

| Nitro (2 mol%) | DCM | 45 | 24 | 69 |

Mechanism : The CM reaction proceeds via a ruthenium-catalyzed pathway, forming a metal carbene intermediate that facilitates alkene cleavage and recombination .

Crosslinking Reactions

POSS derivatives with hydroxyl groups (e.g., trisilanol-POSS) act as crosslinkers in polymer networks. For example:

-

Polyurethane (PU) hybrids : Trisilanol-POSS reacts with isocyanates (e.g., HDI) and diols like PCL to form cross-linked networks, enhancing thermal stability and mechanical properties .

-

Dynamic mechanical behavior : Networks like P-CL2-net exhibit dual rubbery plateaus due to POSS crystallization and PCL domains .

Biosynthetic Pathways

Diols can be biosynthesized via oxidative hydroxylation of intermediates. For instance, 1,3-propanediol (1,3-PDO) is produced through enzyme cascades involving α-keto acid decarboxylase and aldehyde reductase. The reaction order (e.g., hydroxylation vs. deamination) significantly impacts efficiency .

Oxidative Cleavage of Diols

Vicinal diols undergo cleavage with NaIO₄, forming aldehydes/ketones. For 1,2-diols:

-

Primary diols : Oxidize to formaldehyde.

-

Secondary diols : Oxidize to ketones via cleavage of the C–C bond .

Stereoselective Functionalization

Enantioselective catalysts enable preferential modification of secondary hydroxyls in 1,2-diols. For example, kinetic resolution using chiral catalysts provides enantioenriched diols for polyketide synthesis .

Nanomedicine

POSS-diol hybrids are explored for drug delivery and targeting, leveraging the tunable reactivity of diols for conjugation with bioactive molecules .

Polymer Science

科学的研究の応用

Chemical Applications

Diol-POSS serves as a vital building block in the synthesis of advanced materials. Its applications include:

- Nanocomposites : Used for creating materials with enhanced mechanical properties.

- Hybrid Polymers : Acts as a modifier to improve the performance of traditional polymers.

Table 1: Chemical Transformations Involving this compound

| Transformation Type | Products Formed |

|---|---|

| Oxidation | Aldehydes, ketones, carboxylic acids |

| Reduction | Alcohols and other reduced forms |

| Substitution | Ethers and esters |

Biological Applications

In biological research, this compound is utilized for developing biocompatible materials. Key applications include:

- Drug Delivery Systems : Enhances the efficacy of drug transport mechanisms.

- Tissue Engineering : Provides scaffolds that support cell growth and tissue regeneration.

Case Study: Tissue Engineering

Research has shown that this compound-based scaffolds can significantly promote cell proliferation and enhance mechanical properties compared to traditional materials. For instance, Chen et al. demonstrated that octa-carboxyl POSS (OC-POSS) scaffolds improved healing in calvarial defects in animal models by promoting cell attachment and proliferation .

Medical Applications

This compound is explored for its potential in medical devices:

- Implants : Its biocompatibility makes it suitable for long-term implantation.

- Scaffolds for Tissue Regeneration : The compound's ability to form porous structures facilitates nutrient transport and cell growth.

Table 2: Medical Applications of this compound

| Application Type | Description |

|---|---|

| Implants | Biocompatible materials for long-term use |

| Scaffolds | Supports tissue regeneration |

| Drug Delivery | Enhances targeted delivery mechanisms |

Industrial Applications

This compound is used extensively in industrial settings due to its excellent mechanical and thermal properties:

- Coatings : Provides durable finishes with enhanced resistance to wear and chemicals.

- Adhesives and Sealants : Offers superior bonding strength and flexibility.

作用機序

The mechanism of action of diol-poss involves its ability to form strong covalent bonds with other molecules through its diol functional groups. These bonds enhance the mechanical strength, thermal stability, and chemical resistance of the resulting materials. The molecular targets and pathways involved include the formation of cross-linked networks and the interaction with other functional groups in the polymer matrix .

類似化合物との比較

Octa(3-hydroxy-3-methylbutyldimethylsiloxy) POSS (OCTA-POSS): Similar to diol-poss but with different functional groups.

1,2-propane-dioliso-butyl POSS (PHI-POSS): Another variant with distinct properties.

Uniqueness of this compound: this compound stands out due to its unique combination of diol functional groups and the polyhedral oligomeric silsesquioxane structure. This combination provides enhanced mechanical properties, thermal stability, and chemical resistance compared to other POSS derivatives .

特性

CAS番号 |

268747-51-9 |

|---|---|

分子式 |

C46H88O16Si9 |

分子量 |

1149.9 g/mol |

IUPAC名 |

2-ethyl-2-[3-[(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy-dimethylsilyl]propoxymethyl]propane-1,3-diol |

InChI |

InChI=1S/C46H88O16Si9/c1-4-46(36-47,37-48)38-49-34-19-35-63(2,3)50-71-60-68(43-28-13-14-29-43)54-65(40-22-7-8-23-40)51-64(39-20-5-6-21-39)52-66(56-68,41-24-9-10-25-41)58-70(62-71,45-32-17-18-33-45)59-67(53-64,42-26-11-12-27-42)57-69(55-65,61-71)44-30-15-16-31-44/h39-45,47-48H,4-38H2,1-3H3 |

InChIキー |

FIEUMKYCIRTKJB-UHFFFAOYSA-N |

SMILES |

CCC(CO)(CO)COCCC[Si](C)(C)O[Si]12O[Si]3(O[Si]4(O[Si]5(O[Si](O3)(O[Si](O1)(O[Si](O5)(O[Si](O4)(O2)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1 |

正規SMILES |

CCC(CO)(CO)COCCC[Si](C)(C)O[Si]12O[Si]3(O[Si]4(O[Si]5(O[Si](O3)(O[Si](O1)(O[Si](O5)(O[Si](O4)(O2)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。